molecular formula C13H14F3NO3 B2558144 N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide CAS No. 2418660-46-3

N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide

Cat. No.: B2558144
CAS No.: 2418660-46-3
M. Wt: 289.254
InChI Key: YDDZROBJGOJOQY-UHFFFAOYSA-N
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Description

N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, an oxirane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group onto a phenyl ring. Common reagents include trifluoromethoxy iodide and a suitable catalyst.

    Alkylation: The intermediate is then alkylated with propan-2-yl groups under basic conditions.

    Epoxidation: The alkylated intermediate undergoes epoxidation to form the oxirane ring. This step often uses peracids or other oxidizing agents.

    Amidation: Finally, the oxirane intermediate is reacted with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diols from the oxirane ring.

    Reduction: Formation of amines from the carboxamide group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]oxirane-2-carboxamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    N-[2-[4-(Methoxy)phenyl]propan-2-yl]oxirane-2-carboxamide: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,17-11(18)10-7-19-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDZROBJGOJOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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